molecular formula C18H18N2O4 B3006806 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421504-44-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B3006806
CAS RN: 1421504-44-0
M. Wt: 326.352
InChI Key: OSBXITHRDFBCDB-UHFFFAOYSA-N
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Description

The compound N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenylisoxazole-3-carboxamide is a synthetic molecule that may be related to various furan-based carboxamide derivatives. While the specific compound is not directly mentioned in the provided papers, these papers discuss similar furan carboxamide compounds and their synthesis, properties, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan carboxylic acids or their derivatives with various amines. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . Similarly, the synthesis of other furan carboxamide derivatives could follow analogous pathways, potentially involving the use of different amines and catalysts to introduce the desired substituents on the furan ring.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of the furan ring, which is a five-membered aromatic ring with oxygen, and the carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The specific substituents attached to the furan ring and the carboxamide nitrogen can significantly influence the molecular properties and interactions of these compounds. For example, the introduction of a bromophenyl group at the furan ring has been shown to yield compounds with potential antibacterial activities .

Chemical Reactions Analysis

Furan carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions, as demonstrated by the Suzuki-Miyaura cross-coupling to arylate N-(4-bromophenyl)furan-2-carboxamide . These reactions can be used to introduce different substituents and modify the chemical structure of the furan carboxamide core, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of nitro groups and Schiff base formation can lead to compounds with antimicrobial and antioxidant activities . The thermal stability of furan-based compounds can vary, with some compounds showing moderate thermal stabilities . Additionally, the analgesic activity of some furan carboxamide derivatives has been studied, indicating potential therapeutic applications .

Scientific Research Applications

Antiprotozoal Agents

Compounds with furan components have been investigated for their antiprotozoal properties. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan-2-yl derivatives, have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Synthesis and Reactivity Studies

The synthesis and reactivity of compounds containing the furan moiety have been extensively studied. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to produce benzo[e][1,3]benzothiazole derivatives highlight the reactivity of furan compounds under various conditions, potentially leading to new materials with unique properties (Aleksandrov & El’chaninov, 2017).

Anticancer Research

Furan derivatives have also been explored as scaffolds for developing anticancer agents. A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic activities against EGFR high-expressed cancer cell lines. Some compounds exhibited potent anticancer activities, highlighting the potential of furan derivatives in anticancer drug development (Lan et al., 2017).

Molecular Characterization and Biological Activity

The synthesis and molecular characterization of thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, have been carried out, with studies showing these compounds possess good antimicrobial activity against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents (Çakmak et al., 2022).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-10-8-20(12-14-7-9-23-13-14)18(21)16-11-17(24-19-16)15-5-3-2-4-6-15/h2-7,9,11,13H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXITHRDFBCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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